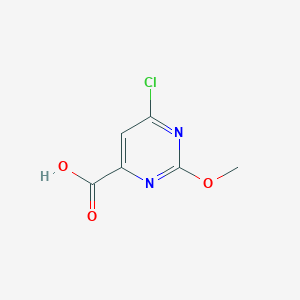
6-Chloro-2-methoxypyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2-methoxypyrimidine-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C6H5ClN2O3. This compound is characterized by a pyrimidine ring substituted with a chlorine atom at the 6th position, a methoxy group at the 2nd position, and a carboxylic acid group at the 4th position. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid typically involves the chlorination of 2-methoxypyrimidine-4-carboxylic acid. One common method includes the reaction of 2-methoxypyrimidine-4-carboxylic acid with thionyl chloride (SOCl2) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydrogen atom at the 6th position with a chlorine atom.
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2-methoxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dechlorinated products.
Hydrolysis: The methoxy group can be hydrolyzed to form the corresponding hydroxyl derivative.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Substitution: Formation of 6-amino-2-methoxypyrimidine-4-carboxylic acid.
Oxidation: Formation of 6-chloro-2-oxo-pyrimidine-4-carboxylic acid.
Reduction: Formation of 2-methoxypyrimidine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
6-Chloro-2-methoxypyrimidine-4-carboxylic acid is utilized in various scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical agents targeting specific enzymes or receptors.
Industry: Employed in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 6-Chloro-2-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and methoxy substituents on the pyrimidine ring influence its binding affinity and specificity. The compound can inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-6-methoxypyridine-4-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
6-Chloro-2-hydroxypyrimidine-4-carboxylic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
2-Chloro-6-methylpyrimidine-4-carboxylic acid: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
6-Chloro-2-methoxypyrimidine-4-carboxylic acid is unique due to the presence of both chlorine and methoxy substituents on the pyrimidine ring, which confer distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C6H5ClN2O3 |
|---|---|
Molekulargewicht |
188.57 g/mol |
IUPAC-Name |
6-chloro-2-methoxypyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C6H5ClN2O3/c1-12-6-8-3(5(10)11)2-4(7)9-6/h2H,1H3,(H,10,11) |
InChI-Schlüssel |
OTJAPWDVYUCUEJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC(=CC(=N1)Cl)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate](/img/structure/B13060134.png)
![6-(2-hydroxyethyl)-7-methyl-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13060135.png)
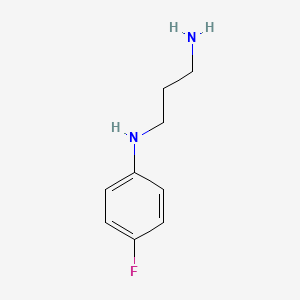

![[4-(Piperidine-4-sulfonyl)phenyl]boronic acid](/img/structure/B13060145.png)


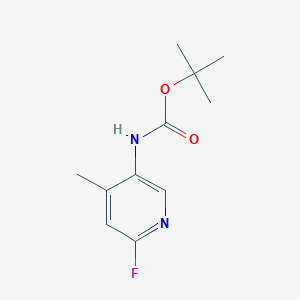
![2-Tert-butylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13060171.png)
![4,5-Dimethyl-2-(1,2,3-trihydroxypropyl)-1H-[1,4]oxazino[4,3,2-de]pyrimido[5,4-b]quinoxaline-8,10(2H,9H)-dione](/img/structure/B13060184.png)
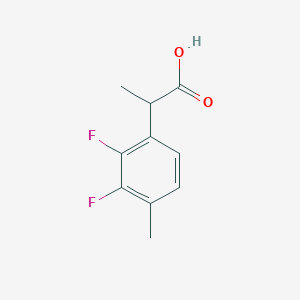
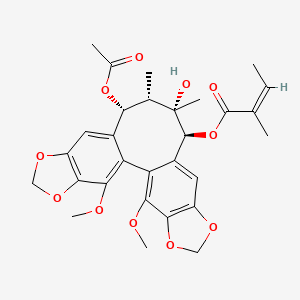
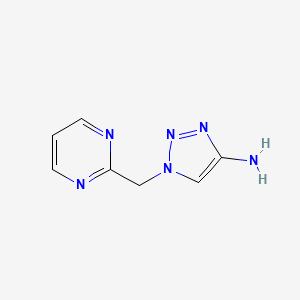
![N-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-[(4-propoxyphenyl)methyl]piperidine-3-carboxamide](/img/structure/B13060211.png)
